molecular formula C19H14O4 B3010880 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 869080-65-9

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B3010880
CAS No.: 869080-65-9
M. Wt: 306.317
InChI Key: CRODVZMTCIGPEU-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with a phenyl group at the 3-position and a cyclopropanecarboxylate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate typically involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with phenylacetic acid under acidic conditions, followed by cyclization.

    Esterification: The chromen derivative is then esterified with cyclopropanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Halogenated, nitrated, or sulfonated chromen derivatives.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-3-phenyl-2H-chromen-7-yl acetate
  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 2-oxo-4-phenyl-2H-chromen-7-yl acetate

Uniqueness

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate ester group, which imparts distinct chemical and biological properties compared to other chromen derivatives. This structural feature may enhance its stability, reactivity, and potential biological activities.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c20-18(13-6-7-13)22-15-9-8-14-10-16(12-4-2-1-3-5-12)19(21)23-17(14)11-15/h1-5,8-11,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRODVZMTCIGPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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